molecular formula C11H12BrNO2 B1378346 7-Bromo-4-methoxy indoline CAS No. 1427502-76-8

7-Bromo-4-methoxy indoline

Cat. No. B1378346
M. Wt: 270.12 g/mol
InChI Key: AMOPGMBMMYJDNA-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy indoline is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .


Synthesis Analysis

The synthesis of 7-bromo-4-methoxy indoline involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe, which provides 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This is then reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4-methoxy indoline is represented by the linear formula C9H8BrNO .


Chemical Reactions Analysis

Indole derivatives, including 7-Bromo-4-methoxy indoline, are highly reactive towards electrophilic substitution. The indole ring is particularly reactive at its 3-position towards protonation, halogenation, alkylation, and acylation .


Physical And Chemical Properties Analysis

7-Bromo-4-methoxy indoline has a molecular weight of 226.07 . It is typically stored in a dry environment at temperatures between 2-8°C .

Safety And Hazards

7-Bromo-4-methoxy indoline is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indole derivatives, including 7-Bromo-4-methoxy indoline, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The construction of indoles as a moiety in selected alkaloids is a topic of interest in the chemical community .

properties

IUPAC Name

1-(7-bromo-4-methoxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7(14)13-6-5-8-10(15-2)4-3-9(12)11(8)13/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOPGMBMMYJDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C=CC(=C21)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-methoxy indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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